molecular formula C13H12N4O2 B11042914 3,3,4-tricyano-3,4,5,6,7,8-hexahydro-2H-chromene-4-carboxamide

3,3,4-tricyano-3,4,5,6,7,8-hexahydro-2H-chromene-4-carboxamide

Cat. No.: B11042914
M. Wt: 256.26 g/mol
InChI Key: XCHXXPZJIMVTGO-UHFFFAOYSA-N
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Description

3,3,4-Tricyano-3,4,5,6,7,8-hexahydro-2H-chromene-4-carboxamide is a complex organic compound with a unique structure that includes multiple cyano groups and a chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-tricyano-3,4,5,6,7,8-hexahydro-2H-chromene-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydro-2H-pyran-4-carboxamides with cyano-containing reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3,4-Tricyano-3,4,5,6,7,8-hexahydro-2H-chromene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3,3,4-Tricyano-3,4,5,6,7,8-hexahydro-2H-chromene-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 3,3,4-tricyano-3,4,5,6,7,8-hexahydro-2H-chromene-4-carboxamide exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and metabolism. The chromene ring structure also contributes to its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4-Tricyano-3,4,5,6,7,8-hexahydro-2H-chromene-4-carboxamide is unique due to its specific combination of cyano groups and a chromene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

3,3,4-tricyano-5,6,7,8-tetrahydro-2H-chromene-4-carboxamide

InChI

InChI=1S/C13H12N4O2/c14-5-12(6-15)8-19-10-4-2-1-3-9(10)13(12,7-16)11(17)18/h1-4,8H2,(H2,17,18)

InChI Key

XCHXXPZJIMVTGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(C(CO2)(C#N)C#N)(C#N)C(=O)N

Origin of Product

United States

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